molecular formula C16H20N2O2 B2415997 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 941910-39-0

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No.: B2415997
CAS No.: 941910-39-0
M. Wt: 272.348
InChI Key: AFXFQPLHYXDDBT-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, a cyclopropane ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the propyl group and the cyclopropane ring through various alkylation reactions. The final step usually involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: Another compound with a similar quinoline core but different functional groups.

    2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-quinolinyl]carboxamide: Shares structural similarities but differs in the substituents attached to the core.

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-9-18-14-7-6-13(17-16(20)11-3-4-11)10-12(14)5-8-15(18)19/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXFQPLHYXDDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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